molecular formula C13H14BrN3 B1481899 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2098136-23-1

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1481899
CAS No.: 2098136-23-1
M. Wt: 292.17 g/mol
InChI Key: QGHHIPYPSDZTHN-UHFFFAOYSA-N
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Description

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic area being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
  • 4-(4-fluoro-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Uniqueness

The uniqueness of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-6-15-7-5-11)16-17(9)8-10-2-3-10/h4-7,10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHHIPYPSDZTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C3=CC=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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